H-Ala-Beta-Ala-OH
Description
H-Ala-Beta-Ala-OH (CAS 52788-02-0) is a dipeptide composed of L-alanine (Ala) and β-alanine (Beta-Ala) linked via a peptide bond. Its molecular formula is C₆H₁₂N₂O₃, with a molecular weight of 160.17 g/mol . The compound features a β-alanine residue, which introduces conformational flexibility due to the absence of a chiral center in its backbone. Key properties include:
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12N2O3 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-[[(2S)-2-aminopropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-4(7)6(11)8-3-2-5(9)10/h4H,2-3,7H2,1H3,(H,8,11)(H,9,10)/t4-/m0/s1 |
InChI Key |
LHMWTJPMNYKPGC-BYPYZUCNSA-N |
SMILES |
CC(C(=O)NCCC(=O)O)N |
Isomeric SMILES |
C[C@@H](C(=O)NCCC(=O)O)N |
Canonical SMILES |
CC(C(=O)NCCC(=O)O)N |
sequence |
AX |
Origin of Product |
United States |
Scientific Research Applications
Sports Nutrition
Ergogenic Effects:
Beta-alanine is primarily recognized for its role in enhancing athletic performance. Its supplementation leads to increased muscle carnosine levels, which in turn improves buffering capacity against acidification during high-intensity exercise. This can enhance performance in activities lasting from 60 seconds to several minutes.
- Performance Improvement: Studies indicate that beta-alanine supplementation can improve exercise performance by approximately 2.85% on average across various high-intensity tasks . For instance, a study demonstrated that participants who supplemented with beta-alanine showed significant improvements in 10-km running times and reduced blood lactate levels post-exercise .
- Loading Protocols: A high-dose loading protocol (20 g/day for one week) has been shown to sustain performance in elite athletes, particularly cyclists, during intense training periods .
| Study | Population | Dosage | Duration | Performance Measure | Results |
|---|---|---|---|---|---|
| Harris et al. (2006) | Recreational males | 6.4 g/day | 28 days | Cycle capacity | Improved performance |
| Stout et al. (2006) | Healthy males | 6.4 g/day for 6 days then 3.2 g/day for 22 days | 28 days | Incremental cycle test | Significant improvement |
| Smith et al. (2009) | Recreational males | 6 g/day for 21 days | 21 days | Cycle capacity at VO2max | Notable improvement |
Cognitive Enhancement
Recent studies have explored the effects of beta-alanine on cognitive functions, particularly memory and learning capabilities.
- Animal Studies: Research involving mice indicated that beta-alanine administration during lactation affected spatial memory retrieval and overall behavior, suggesting potential implications for cognitive enhancement . The findings suggest that higher beta-alanine levels may correlate with improved memory performance.
Therapeutic Potential
Neurological Applications:
Beta-alanine's role extends beyond athletic performance; it may have therapeutic implications in neurological conditions.
- Potential Neuroprotective Effects: Some studies suggest that beta-alanine may influence neurotransmitter levels and could potentially be beneficial in managing conditions characterized by neuroinflammation or oxidative stress .
- Impacts on Hyperactivity: In animal models, beta-alanine administration was associated with changes in taurine levels in the brain, which may relate to behavioral outcomes such as hyperactivity.
Chemical Reactions Analysis
Collision-Induced Peptide Bond Formation
-
Mechanism : He²⁺ ion collisions with β-alanine clusters induce proton transfer and water elimination, forming peptide bonds via low-energy barriers (~2–4 eV) .
-
Key Finding : Tripeptide and tetrapeptide formation occurs through sequential additions .
Oxidation and Reduction Reactions
The compound undergoes redox transformations at its amino and carboxyl groups:
Oxidation
-
Agents : H₂O₂ or KMnO₄ oxidizes the amino group to nitro or carbonyl derivatives.
-
Products : Formation of aldehydes or ketones, depending on reaction conditions.
Reduction
-
Agents : NaBH₄ or LiAlH₄ reduces carboxyl groups to alcohols.
-
Example :
Enzymatic Interactions and Biocatalytic Pathways
β-Alanine’s role in metabolic pathways informs H-D-Ala-β-Ala-OH’s reactivity:
Key Enzymes and Reactions
Stability and Degradation Pathways
-
Hydrolysis : The peptide bond hydrolyzes under acidic (pH < 3) or alkaline (pH > 10) conditions, yielding D-alanine and β-alanine .
-
Thermal Stability : Degrades above 150°C, releasing NH₃ and CO₂ .
Interaction with Metal Ions
Comparison with Similar Compounds
Fmoc-beta-Ala-OH (CAS 35737-10-1)
- Structure : N-(9-Fluorenylmethoxycarbonyl)-β-alanine.
- Molecular Formula: C₂₂H₁₉NO₄; MW: 361.39 g/mol .
- Key Differences: Protection Group: The Fmoc (fluorenylmethyloxycarbonyl) group protects the amine, making it suitable for solid-phase peptide synthesis (SPPS) . Solubility: Highly soluble in organic solvents (e.g., DMF, DCM), unlike H-Ala-Beta-Ala-OH, which lacks a protective group . Challenges: Known to cause impurities (e.g., Fmoc-beta-Ala-amino acid-OH) in peptide synthesis if raw materials are contaminated .
H-β-(3-Benzothienyl)-Ala-OH (CAS 72120-71-9)
- Structure : Features a benzothienyl group attached to β-alanine.
- Molecular Formula: C₁₁H₁₁NO₂S; MW: 221.28 g/mol .
- Key Differences: Solubility: Soluble in chloroform, dichloromethane, and ethanol, unlike this compound, which is DMSO-soluble . Applications: Used as an intermediate in anti-tumor and anti-inflammatory drug synthesis, leveraging its aromatic benzothienyl moiety .
H-Ala-His-OH (CAS 3253-17-6)
H-Ala-Ala-Tyr-Ala-Ala-OH (CAS 74261-52-2)
- Structure : Pentapeptide with tyrosine (Tyr) insertion.
- Molecular Formula : C₂₁H₃₁N₅O₇; MW : 465.50 g/mol .
- Biological Relevance: Tyrosine’s phenolic group enables phosphorylation and signal transduction studies, contrasting with this compound’s minimal side-chain functionality .
Comparative Data Table
Research Findings and Challenges
- Synthetic Challenges: Contamination by beta-alanine derivatives (e.g., Fmoc-beta-Ala-OH) in peptide raw materials can lead to insertion mutations, requiring stringent quality control .
Structural Insights :
- The β-alanine residue in this compound enhances peptide flexibility, whereas aromatic or bulky groups (e.g., benzothienyl, tyrosine) in analogues introduce steric and electronic effects for targeted interactions .
Preparation Methods
Saponification-Based Approaches
Early methods relied on ethyl ester protection (AA-OEt), where Fmoc-β-alanine was condensed with alanine ethyl ester followed by basic hydrolysis. This route suffered from prolonged reaction times (48–72 hours) and moderate yields (45–55%) due to incomplete saponification and epimerization at the β-carbon.
Activated Ester Strategies
The use of Fmoc-β-alanine pentafluorophenyl (ONb) or hydroxybenzotriazole (OBt) esters improved coupling efficiency but introduced challenges in intermediate purification. Non-crystalline byproducts necessitated chromatographic separation, increasing production costs and limiting industrial adoption.
Optimized Two-Step Coupling Method via Fmoc-β-Ala-Bt
Intermediate Synthesis: Fmoc-β-Ala-Bt Formation
The patented method involves reacting Fmoc-β-alanine with hydroxybenzotriazole (HBTA) and thionyl chloride (SOCl₂) in tetrahydrofuran (THF). Critical parameters include:
- Molar Ratios : Fmoc-β-Ala-OH : SOCl₂ : HBTA = 5 : 11–12 : 20
- Solvent System : THF ensures homogeneity while minimizing racemization
- Stepwise SOCl₂ Addition : Initial 60% of SOCl₂ activates HBTA, with the remainder added post-Fmoc-β-Ala-OH introduction to prevent over-acidification
Purification : Post-reaction, the mixture is filtered, concentrated, and recrystallized from dichloromethane/petroleum ether, yielding Fmoc-β-Ala-Bt as a white crystalline solid (mp 148–150°C).
Dipeptide Assembly
Alanine (H-Ala-OH) is dissolved in a carbonate buffer (pH 8–9), and Fmoc-β-Ala-Bt in acetonitrile is added dropwise. Key optimizations:
Q & A
Q. What are the established synthetic routes for H-Ala-Beta-Ala-OH, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. Key factors include protecting group strategies (e.g., Fmoc/t-Bu for amine and carboxyl groups), solvent selection (e.g., DMF for SPPS), and coupling reagents (e.g., HBTU/DIPEA). Yield optimization requires monitoring reaction kinetics via HPLC or LC-MS, with purity assessed by NMR (¹H/¹³C) and mass spectrometry . For reproducibility, detailed protocols must specify temperature, stoichiometry, and purification steps (e.g., reverse-phase chromatography) .
Q. Which analytical techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?
Methodological Answer: Primary techniques include NMR (¹H, ¹³C, 2D-COSY for backbone confirmation), IR spectroscopy (amide I/II bands), and mass spectrometry (MALDI-TOF/ESI-MS). Contradictions in NMR data (e.g., overlapping proton signals) may arise from conformational flexibility; these can be addressed by variable-temperature NMR or computational simulations (DFT for conformational analysis) . Cross-validation with complementary methods like X-ray crystallography (if crystalline) or CD spectroscopy (for secondary structure) is recommended .
Q. How does the stability of this compound vary under different pH and temperature conditions?
Methodological Answer: Stability studies involve incubating the compound in buffered solutions (pH 2–12) at controlled temperatures (e.g., 25°C, 37°C). Degradation kinetics are monitored via HPLC-UV or LC-MS, with Arrhenius plots used to predict shelf-life. For hydrolytically sensitive peptides, lyophilization or storage in anhydrous solvents (e.g., DMSO) is advised. Data interpretation must account for β-alanine’s unique conformational effects on stability .
Advanced Research Questions
Q. What strategies optimize the enantiomeric purity of this compound during synthesis, and how are side products minimized?
Methodological Answer: Enantiopurity requires chiral HPLC or enzymatic resolution (e.g., lipases for ester intermediates). Side products like diketopiperazines may form during SPPS; these are mitigated by optimizing coupling times, using pseudoproline dipeptides, or incorporating microwave-assisted synthesis. Quantitative analysis of side products via LC-MS/MS with isotopic labeling ensures accurate quantification .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be systematically addressed?
Methodological Answer: Discrepancies often stem from solvent effects, dynamic conformers, or proton exchange. A multi-pronged approach includes:
- Solvent screening (D₂O, DMSO-d₆, CDCl₃) to assess environmental effects.
- Molecular dynamics (MD) simulations to model conformational ensembles.
- Variable-pressure NMR to probe hydrogen-bonding networks. Triangulating experimental and computational data resolves ambiguities, with statistical validation (e.g., χ² tests) ensuring robustness .
Q. What computational models predict the biological activity of this compound, and how are these validated experimentally?
Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (AutoDock Vina, Schrödinger) predicts binding affinities to targets like peptide transporters. Validation involves in vitro assays (e.g., competitive inhibition studies using radiolabeled substrates) and in silico mutational analysis. Meta-analyses of existing datasets (e.g., PubChem BioAssay) strengthen predictive models .
Methodological Design and Data Analysis
Q. How should researchers design experiments to assess this compound’s role in peptide transport mechanisms?
Methodological Answer: Use radiolabeled (³H/¹⁴C) this compound in competitive uptake assays with cell lines expressing PEPT1/2 transporters. Controls include excess unlabeled peptide (to confirm saturable transport) and inhibitors (e.g., Gly-Sar). Data analysis employs Michaelis-Menten kinetics (Km/Vmax calculations) and ANOVA for inter-group comparisons. Replicates (n ≥ 3) and blinded measurements reduce bias .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer: Nonlinear regression models (e.g., log-logistic for IC₅₀) are standard. Bayesian hierarchical models account for batch variability in cell-based assays. Sensitivity analyses (Monte Carlo simulations) quantify uncertainty. Data must adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable), with raw datasets archived in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
